molecular formula C11H7FN2O3S B5809561 N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide

N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B5809561
M. Wt: 266.25 g/mol
InChI Key: XHKMCZQNJSJJGR-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide (Molecular Formula: C 12 H 9 FN 2 O 3 S, Molecular Weight: 280.27 g/mol ) is a chemical compound of significant interest in medicinal chemistry and antibiotic discovery research. This nitrothiophene carboxamide (NTC) derivative is recognized for its potential as a novel antibacterial agent, particularly against Gram-negative pathogens . Compounds within this class have been engineered to overcome a major challenge in antibiotic development: efflux by the Resistance Nodulation and cell Division (RND) pump systems in bacteria, such as E. coli 's AcrAB-TolC . Research indicates that NTC compounds act as prodrugs, requiring enzymatic activation by specific bacterial nitroreductases (NfsA and NfsB) to exert their potent, bactericidal effect on wild-type and multi-drug resistant clinical isolates of E. coli , Shigella spp., and Salmonella spp. Beyond its antibacterial applications, the structural motif of thiophene carboxamide is also explored in oncology research. Thiophene carboxamide derivatives have been designed as biomimetics of the anticancer medication Combretastatin A-4 (CA-4) . These compounds demonstrate promising antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (Hep3B), by potentially inhibiting tubulin polymerization and disrupting cancer spheroid formation . The presence of both the thiophene ring and the 4-fluoro-3-nitrophenyl group in the structure contributes to its reactivity and interaction with biological targets, making it a versatile scaffold for further chemical optimization and biological evaluation . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3S/c12-8-4-3-7(6-9(8)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKMCZQNJSJJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide typically involves the condensation of 4-fluoro-3-nitroaniline with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-amino-3-nitrophenylthiophene-2-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitrothiophene-Thiazole Carboxamides

Compounds such as N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13, ) and N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11, ) share structural motifs with the target compound but incorporate a thiazole ring instead of a phenyl group. Key distinctions include:

  • Bioactivity: These derivatives exhibit narrow-spectrum antibacterial activity, targeting bacterial enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis .
  • Synthesis : Synthesized via HATU-mediated coupling, yielding purities ranging from 42% to 99% depending on substituents .

Fluorophenyl-Substituted Thiophene Carboxamides

Derivatives like 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (Compound 2b, ) and n-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide () highlight the role of fluorine and nitro positioning:

  • Substituent Effects : The 4-fluoro-3-nitro configuration in the target compound may enhance π-π stacking and hydrogen bonding compared to 2-fluoro-4-nitro analogs .
  • Anticancer Activity : Compound 2b demonstrated microtubule-disrupting activity in a 3D spheroid cancer model, with IC₅₀ values <1 μM, suggesting that fluorine placement critically influences potency .

Benzo[b]Thiophene Carboxamides

Compounds such as 6-(4-fluorophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride (Compound 49, ) feature a fused benzo[b]thiophene core. Key differences include:

  • Synthetic Yield: Higher yields (84%) are achieved via nucleophilic substitution reactions in n-butanol .

Thiazole and Pyrazole Carboxamides

Derivatives like N-(2,4-difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide () and N-((S)-1-amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide hydrochloride () illustrate heterocyclic diversity:

  • Antitubercular Activity : Thiourea derivatives (e.g., Compound 79, ) showed efficacy against drug-resistant M. tuberculosis strains, emphasizing the importance of nitro and fluorine groups in targeting InhA .
  • Molecular Weight : Heavier analogs (e.g., MW 409.9, ) may face bioavailability challenges due to increased rotatable bonds (>10) and PSA (>140 Ų) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Yield (%) Bioactivity Reference
Target Compound Thiophene-2-carboxamide 4-Fluoro-3-nitrophenyl ~292.3* N/A N/A Inferred antibacterial/anticancer
N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene-thiazole 3-Fluoro-4-methylphenyl, nitro 365.4 N/A N/A Antibacterial
5-(4-Fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 4-Fluorophenyl, trimethoxyphenyl 413.4 N/A N/A Anticancer (IC₅₀ <1 μM)
6-(4-Fluorophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide Benzo[b]thiophene 4-Fluorophenyl, piperidinylmethyl ~424.9 >300 84 Anticancer

*Estimated based on molecular formula C₁₁H₈FN₃O₃S.

Table 2: Bioavailability Predictors

Compound Class Rotatable Bonds Polar Surface Area (Ų) Predicted Oral Bioavailability
Target Compound ~5 ~90 High
Nitrothiophene-thiazole 7–9 110–130 Moderate
Benzo[b]thiophene derivatives 8–10 120–140 Low

Research Findings and Implications

  • Synthetic Feasibility : Microwave-assisted synthesis () and HATU-mediated coupling () are viable for scaling production of the target compound.
  • Bioactivity Trends : Fluorine and nitro groups enhance target engagement but require optimization of substituent positioning to balance potency and bioavailability .
  • Structural Trade-offs : Thiazole and benzo[b]thiophene analogs show promising activity but face pharmacokinetic limitations, favoring simpler thiophene scaffolds for drug development .

Q & A

Q. What are the optimal synthetic routes for N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide, and how can reaction conditions be standardized?

The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with substituted anilines. A stepwise approach includes:

  • Thiophene activation : Use coupling agents like EDCl/HOBt for amide bond formation .
  • Substituted aniline preparation : Introduce fluorine and nitro groups via electrophilic aromatic substitution under controlled nitration/fluorination conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.

Q. Key variables :

  • Temperature (0–5°C for nitration to avoid byproducts) .
  • Solvent polarity (DMF enhances coupling efficiency) .
  • Catalyst choice (e.g., Pd for aryl cross-coupling if intermediates require functionalization) .

Q. How can researchers validate the structural integrity of this compound?

Use multi-spectroscopic techniques:

  • NMR : Confirm substituent positions (e.g., 1H^1H NMR: δ 8.2–8.5 ppm for aromatic protons; 19F^{19}F NMR for fluorine environment) .
  • IR : Amide C=O stretch (~1650 cm1^{-1}) and nitro group (~1520 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What stability considerations are critical for handling this compound?

  • Light sensitivity : Store in amber vials due to nitro group photodegradation .
  • Thermal stability : Decomposition observed >150°C; avoid prolonged heating during synthesis .
  • Solvent compatibility : Stable in DMSO and DMF but hydrolyzes in acidic/basic aqueous media .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina to predict binding to targets like kinase enzymes (e.g., EGFR). The nitro group’s electron-withdrawing effect may enhance binding affinity .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity. Fluorine’s electronegativity improves membrane permeability .

Q. Example SAR findings :

DerivativeR-GroupIC50_{50} (μM)
Parent-NO2_2, -F2.1
Analog A-Cl5.8
Analog B-OCH3_3>10

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
  • Purity thresholds : Impurities >5% skew IC50_{50} values; validate via HPLC .
  • Cell line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to identify target selectivity .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH) to reduce logP while retaining activity .
  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., nitro reduction) .
  • Prodrug design : Mask the amide with ester groups to enhance oral bioavailability .

Q. How can crystallography resolve ambiguities in molecular conformation?

  • SHELXT/SHELXL : Solve crystal structures to confirm dihedral angles between thiophene and phenyl rings. Example
    • Bond length: C-N (1.34 Å) confirms amide linkage .
    • Torsion angle: ~30° between nitro and fluorine groups .

Methodological Guidelines

  • Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere for nitro stability) .
  • Ethical reporting : Disclose negative results (e.g., failed coupling attempts) to guide future work .

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